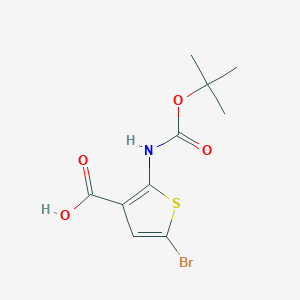

5-溴-2-(Boc-氨基)噻吩-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-(Boc-amino)thiophene-3-carboxylic acid (5B2BTA) is a brominated thiophene-based carboxylic acid. It is a widely used chemical compound in the field of medicinal chemistry, as it can be used in the synthesis of various pharmaceutical compounds. 5B2BTA is used in the synthesis of drugs and other compounds for various medical applications. It has been extensively studied and is found to have a wide range of biochemical and physiological effects.

科学研究应用

铃木-宫浦偶联

该化合物可用于铃木-宫浦偶联反应,这是一种广泛应用的过渡金属催化的碳-碳键形成反应 . 该方法的成功源于温和且对官能团耐受的反应条件的结合,以及相对稳定、易于制备且通常对环境友好的有机硼试剂 .

二醇硼酸酯的原位脱硼

该化合物可用于二醇硼酸酯的原位脱硼反应,这是一种针对该过程开发的自由基方法 . 该方法允许进行形式上的反马氏烯烃加氢甲基化,这是一种有价值但未知的转化 .

有机半导体

噻吩介导的分子,如“5-溴-2-(Boc-氨基)噻吩-3-羧酸”,在有机半导体的进展中起着重要作用 . 这些半导体在各种电子器件中都有应用。

有机场效应晶体管 (OFET)

噻吩衍生物用于制造有机场效应晶体管 (OFET) . OFET 是一种场效应晶体管,其通道中使用有机半导体。

有机发光二极管 (OLED)

噻吩衍生物也用于制造有机发光二极管 (OLED) . OLED 用于在诸如电视屏幕、电脑显示器和便携式系统(例如智能手机和手持游戏机)等设备中创建数字显示。

新型卟啉敏化剂的制备

“5-溴-2-(Boc-氨基)噻吩-3-羧酸” 可用于制备基于供体-π-受体 (D-π-A) 方法的新型卟啉敏化剂 . 卟啉敏化剂在癌症治疗的光动力疗法和染料敏化太阳能电池中都有应用。

作用机制

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound may also participate in oxidative addition, a process where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

It is known that the compound is used in the preparation of diverse heterocycles using a nucleophilic cyclization strategy . This suggests that it may affect pathways related to the synthesis of lactams and ene-imines .

Result of Action

It is known that the compound is used in the preparation of diverse heterocycles , suggesting that it may contribute to the synthesis of various organic compounds.

Action Environment

It is known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is characterized by exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be relatively stable under a variety of environmental conditions.

属性

IUPAC Name |

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-7-5(8(13)14)4-6(11)17-7/h4H,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNYBNYYXKQJIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(S1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)

![6,8-Dibromo-3-{[4-(2-furylcarbonyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2515154.png)

![6-(2-methylbutan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2515160.png)